4-Bromophenylacetyl chloride
Overview
Description
4-Bromophenylacetyl chloride is an organic compound with the molecular formula C8H6BrClO. It is characterized by the presence of a bromine atom and an acetyl chloride group attached to a benzene ring. This compound is commonly used as a reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and agrochemicals .
Mechanism of Action
Mode of Action
As an acyl chloride, 4-Bromophenylacetyl chloride is highly reactive. It can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively. The bromine atom on the phenyl ring can also participate in various reactions, such as coupling reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances, the pH of the environment, and the temperature . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromophenylacetyl chloride can be synthesized through various methods. One common approach involves the reaction of 4-bromophenylacetic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the acid is converted to the corresponding acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenylacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-bromophenylacetic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl3) are used as catalysts.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
4-Bromophenylacetic acid: from hydrolysis.
Aromatic ketones: from Friedel-Crafts acylation.
Scientific Research Applications
4-Bromophenylacetyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: It is used in the preparation of biologically active molecules and enzyme inhibitors.
Medicine: The compound is employed in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Bromophenylacetyl chloride can be compared with other acyl chlorides and brominated aromatic compounds:
4-Bromobenzoyl chloride: Similar in structure but lacks the acetyl group, making it less versatile in certain synthetic applications.
4-Fluorobenzoyl chloride: Contains a fluorine atom instead of bromine, which can lead to different reactivity and properties.
4-Methoxybenzoyl chloride: Contains a methoxy group, which can influence its reactivity and applications in organic synthesis.
Uniqueness: The presence of both the bromine atom and the acetyl chloride group in this compound makes it a unique and valuable reagent in organic synthesis.
Biological Activity
4-Bromophenylacetyl chloride is an organic compound with the molecular formula CHBrClO and a CAS number of 37859-24-8. It is recognized for its potential biological activities, which are critical in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, reviewing its synthesis, properties, and relevant case studies.
Synthesis and Properties
This compound can be synthesized through the acylation of 4-bromophenol with acetyl chloride. The compound exhibits a molecular weight of 233.49 g/mol and has a topological polar surface area of 17.1 Ų, indicating its potential for biological interactions due to its polar characteristics .
Table 1: Physical Properties of this compound
Property | Value |
---|---|
Molecular Formula | CHBrClO |
Molecular Weight | 233.49 g/mol |
CAS Number | 37859-24-8 |
Topological Polar Surface Area | 17.1 Ų |
Rotatable Bonds | 2 |
Biological Activity
This compound has been studied for its various biological activities, particularly in relation to its derivatives. The compound's structure allows it to interact with biological systems effectively, leading to several notable effects:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of bacterial strains. For instance, studies have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects : Compounds derived from this compound have demonstrated anti-inflammatory properties in vitro. These compounds can inhibit the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
- Cytotoxicity Studies : In cell line studies, certain derivatives of this compound have shown cytotoxic effects against cancer cells. This highlights the compound's potential as a lead structure in cancer drug development .
Case Studies
Several case studies have explored the biological activity of this compound and its derivatives:
- Case Study 1 : A study published in Bioorganic & Medicinal Chemistry Letters investigated the synthesis and biological evaluation of new derivatives based on this compound. The results indicated that some derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 5 to 20 µM .
- Case Study 2 : Another research effort focused on the antimicrobial activity of synthesized derivatives in various solvent systems. The study found that compounds with halogen substitutions demonstrated enhanced antibacterial activity compared to their non-halogenated counterparts .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
2-(4-bromophenyl)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVBNWUUKLBHGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191297 | |
Record name | Benzeneacetyl chloride, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37859-24-8 | |
Record name | Benzeneacetyl chloride, 4-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037859248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetyl chloride, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromophenylacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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